Arg-Lys-Arg-Ala-Arg-Lys-Glu
Arg-Lys-Arg-Ala-Arg-Lys-Glu
PKG inhibitor is a specific cGMP-dependent PKG inhibitor (Ki = 86 µM). This synthetic peptide is a nonphosphorylatable analog of a substrate corresponding to the serine-32 phosphorylation site in histone H2B. PKG inhibitor has been reported to block cGMP-dependent NMDA potentiation and nitric oxide-induced depression of GABA currents in cultured retinal amacrine cells.
Brand Name:
Vulcanchem
CAS No.:
82801-73-8
VCID:
VC21547343
InChI:
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1
SMILES:
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Molecular Formula:
C38H74N18O10
Molecular Weight:
943.1 g/mol
Arg-Lys-Arg-Ala-Arg-Lys-Glu
CAS No.: 82801-73-8
Cat. No.: VC21547343
Molecular Formula: C38H74N18O10
Molecular Weight: 943.1 g/mol
Purity: >98 %
* For research use only. Not for human or veterinary use.
Specification
| Description | PKG inhibitor is a specific cGMP-dependent PKG inhibitor (Ki = 86 µM). This synthetic peptide is a nonphosphorylatable analog of a substrate corresponding to the serine-32 phosphorylation site in histone H2B. PKG inhibitor has been reported to block cGMP-dependent NMDA potentiation and nitric oxide-induced depression of GABA currents in cultured retinal amacrine cells. |
|---|---|
| CAS No. | 82801-73-8 |
| Molecular Formula | C38H74N18O10 |
| Molecular Weight | 943.1 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
| Standard InChI Key | OUKSKNTVYYVIMZ-DUJSLOSMSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
| SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
| Canonical SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
| Boiling Point | N/A |
| Melting Point | N/A |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator